Nicaraven

描述

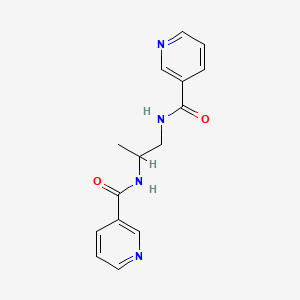

Structure

3D Structure

属性

IUPAC Name |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXBOOWDLPUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046189 | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79455-30-4, 409303-59-9 | |

| Record name | Nicaraven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicaraven [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARAVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARAVEN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nicaraven: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicaraven is a potent hydroxyl radical scavenger with a multifaceted mechanism of action that extends beyond its antioxidant properties. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, focusing on its anti-inflammatory, neuroprotective, and radioprotective effects. Drawing from a comprehensive review of preclinical studies, this document details the experimental evidence for this compound's modulation of key signaling cascades, including NF-κB, TGF-β/Smad, and its influence on heme oxygenase-1 (HO-1) induction and poly (ADP-ribose) polymerase (PARP) activity. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visually represented through detailed diagrams to provide a clear and concise understanding of this compound's core mechanisms.

Core Mechanism of Action: Radical Scavenging

This compound's primary and most well-documented mechanism of action is its ability to directly scavenge free radicals, particularly hydroxyl radicals (•OH) and superoxide anions (O₂⁻)[1]. This antioxidant activity is fundamental to its protective effects in various pathological conditions characterized by oxidative stress.

Experimental Protocol: Electron Spin Resonance (ESR) for Direct Free Radical Scavenging

Objective: To directly measure the free radical scavenging activity of this compound.

Methodology:

-

Radical Generation: Hydroxyl radicals can be generated via the Fenton reaction (FeSO₄ + H₂O₂). Superoxide radicals can be generated using a hypoxanthine-xanthine oxidase system.

-

Spin Trapping: The short-lived radicals are trapped using a spin-trapping agent, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to form a stable spin adduct that is detectable by ESR.

-

ESR Spectroscopy: The ESR spectra of the DMPO-radical adducts are recorded in the presence and absence of varying concentrations of this compound.

-

Analysis: The decrease in the intensity of the ESR signal in the presence of this compound indicates its radical scavenging capacity. Dose-dependent effects are observed by titrating the concentration of this compound[1].

Anti-Inflammatory Mechanisms

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Suppression of the NF-κB Signaling Pathway

This compound has been shown to inhibit tumor necrosis factor-alpha (TNFα)-induced endothelial activation and inflammation by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway[2][3][4]. This is a critical mechanism underlying its anti-inflammatory and vascular protective effects.

The proposed signaling pathway is as follows:

Quantitative Data:

| Parameter | Treatment | Result | Reference |

| VCAM-1 mRNA Expression | TNFα-stimulated HUVECs + this compound | Dose-dependent decrease | [2] |

| ICAM-1 mRNA Expression | TNFα-stimulated HUVECs + this compound | Dose-dependent decrease | [2] |

| E-selectin mRNA Expression | TNFα-stimulated HUVECs + this compound | Dose-dependent decrease | [2] |

| Pro-inflammatory Cytokines (MCP-1, TNFα, IL-1β, IL-6, IL-8) mRNA | TNFα-stimulated HUVECs + this compound | Suppressed expression | [2] |

| Phosphorylation of NF-κB p65, IκBα, and IKKα/β | TNFα-stimulated HUVECs + this compound | Suppressed phosphorylation | [2] |

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Objective: To quantify the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to induce phosphorylation.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, and IKKα/β.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound.

Downregulation of the TGF-β/Smad Signaling Pathway

In the context of radiation-induced lung injury, this compound has been shown to mitigate tissue damage by downregulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway[2][5]. This pathway is a key driver of fibrosis and inflammation.

The proposed mechanism is illustrated below:

Quantitative Data:

| Parameter | Treatment Group | Result | Reference |

| TGF-β Expression in Lung Tissue | Irradiated Mice + this compound (20 mg/kg) | Significantly decreased vs. placebo | [6][7] |

| IL-1β Level in Lung Tissue | Irradiated Mice + this compound (20 or 50 mg/kg) | Significantly decreased vs. placebo | [6][7] |

| pSmad2 Expression in Lung Tissue | Irradiated Mice + this compound | Effectively attenuated upregulation | [2] |

| α-SMA Expression in Lung Tissue | Irradiated Mice + this compound | Completely attenuated enhancement | [2] |

| Fibrotic Area in Lung Tissue | Irradiated Mice + this compound | Partially reduced | [2] |

Neuroprotective and Vasculoprotective Effects

This compound has demonstrated significant potential in treating cerebrovascular diseases, particularly in the context of cerebral vasospasm following subarachnoid hemorrhage[8].

Amelioration of Cerebral Vasospasm and Induction of Heme Oxygenase-1 (HO-1)

This compound's antivasospastic effects are, in part, attributed to the synergistic induction of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.

Experimental Protocol: Rat Model of Subarachnoid Hemorrhage (SAH) and Cerebral Vasospasm

Objective: To evaluate the effect of this compound on cerebral vasospasm.

Methodology:

-

Induction of SAH: A common model is the double-hemorrhage model in rats, which more closely mimics the clinical time course of vasospasm in humans[9]. This involves two injections of autologous blood into the cisterna magna.

-

This compound Administration: this compound is administered intravenously at a specified dose and frequency following the induction of SAH.

-

Assessment of Vasospasm: At a predetermined time point (e.g., 7 days post-SAH), the basilar artery is harvested. The cross-sectional area of the artery is measured through morphometric analysis of histological sections. A reduction in the luminal area is indicative of vasospasm.

-

Biochemical Analysis: Brain tissue can be analyzed for markers of oxidative stress and inflammation, as well as for the expression of proteins like HO-1 via Western blotting or immunohistochemistry.

Improvement of Endothelial Function

This compound enhances endothelial function by upregulating endothelial nitric oxide synthase (eNOS) and subsequently increasing nitric oxide (NO) levels[2]. NO is a critical vasodilator and plays a key role in maintaining vascular health.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the effect of this compound on NO production in endothelial cells.

Methodology:

-

Cell Culture: HUVECs are cultured and treated with this compound.

-

Sample Collection: The cell culture supernatant is collected.

-

NO Measurement: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). The total concentration of these stable metabolites is measured as an indicator of NO production.

-

Griess Assay: A colorimetric assay where nitrite reacts with Griess reagents to form a colored azo compound that can be measured spectrophotometrically. Nitrate must first be reduced to nitrite (e.g., using nitrate reductase).

-

Chemiluminescence: A highly sensitive method where nitrite and nitrate are reduced to NO, which then reacts with ozone to produce light that is detected by a photomultiplier tube[10][11][12][13][14].

-

Modulation of PARP Activity and Radioprotection

This compound has been reported to inhibit the activity of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair[15]. This activity contributes to its radioprotective effects and its potential as an adjunct in cancer radiotherapy.

Experimental Protocol: Assessing PARP Activity

Objective: To determine the inhibitory effect of this compound on PARP activity.

Methodology:

-

Cell-Based Assays:

-

Immunofluorescence: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or ionizing radiation) in the presence or absence of this compound. The formation of poly(ADP-ribose) (PAR) chains, the product of PARP activity, is detected by immunofluorescence using an anti-PAR antibody. A reduction in the fluorescent signal indicates PARP inhibition.

-

Western Blot: Cell lysates are analyzed by Western blot using an anti-PAR antibody to detect the levels of PARylation on various proteins.

-

-

In Vitro PARP Activity Assays: Commercially available kits can be used to measure the activity of purified PARP enzyme in the presence of varying concentrations of this compound. These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins.

Summary and Future Directions

This compound exhibits a complex and therapeutically relevant mechanism of action. Its primary role as a hydroxyl radical scavenger is complemented by potent anti-inflammatory effects mediated through the suppression of the NF-κB and TGF-β/Smad signaling pathways. Furthermore, its ability to induce the protective enzyme HO-1 and inhibit PARP activity underscores its potential in the treatment of cerebrovascular diseases and as a radioprotective agent.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further quantifying its effects in a wider range of preclinical models. Clinical trials are warranted to translate these promising preclinical findings into effective therapies for human diseases characterized by oxidative stress, inflammation, and vascular dysfunction.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding the quantitative nature of TGF-β/Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization on the dose and time of this compound administration for mitigating the side effects of radiotherapy in a preclinical tumor-bearing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound for the treatment of cerebral vasospasm in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of three rat models of cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nasal nitric oxide measurement for the diagnosis of primary ciliary dyskinesia: summary of the European Respiratory Society technical standard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound attenuates the acquired radioresistance of established tumors in mouse models via PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicaraven as a Hydroxyl Radical Scavenger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicaraven (N,N'-propylenedinicotinamide) is a potent, low-molecular-weight hydroxyl radical scavenger that has demonstrated significant neuroprotective and tissue-protective effects in a variety of preclinical models of oxidative stress-induced injury. Its ability to readily cross the blood-brain barrier makes it a promising therapeutic candidate for neurological conditions such as ischemic stroke, where the generation of hydroxyl radicals plays a critical role in secondary neuronal damage. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its hydroxyl radical scavenging activity, its impact on relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: Hydroxyl Radical Scavenging

The primary mechanism of action of this compound is its ability to directly scavenge the highly reactive and damaging hydroxyl radical (•OH). This scavenging activity has been demonstrated in a dose-dependent manner.[1] The kinetic constant for the reaction of this compound with the hydroxyl radical has been determined to be 3.4 x 10⁹ M⁻¹s⁻¹ .[2] This high reaction rate constant underscores the efficiency with which this compound can neutralize hydroxyl radicals, thereby preventing oxidative damage to critical cellular components such as lipids, proteins, and nucleic acids.

Experimental Protocol: Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

ESR spectroscopy with a spin trapping agent is a standard method to detect and quantify short-lived free radicals like the hydroxyl radical.

Objective: To determine the hydroxyl radical scavenging activity of this compound.

Materials:

-

This compound

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trapping agent

-

Phosphate buffer (pH 7.4)

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

ESR spectrometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, FeSO₄, and DMPO.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the Fenton reaction by adding H₂O₂ to generate hydroxyl radicals.

-

Immediately transfer the solution to a quartz flat cell and place it in the cavity of the ESR spectrometer.

-

Record the ESR spectrum of the DMPO-•OH adduct. The signal intensity of this adduct is proportional to the concentration of hydroxyl radicals trapped.

-

A decrease in the signal intensity in the presence of this compound indicates its hydroxyl radical scavenging activity.

-

The scavenging activity can be quantified by comparing the signal intensity in the presence and absence of this compound.

Diagram of Experimental Workflow:

Modulation of Signaling Pathways

Beyond direct radical scavenging, this compound has been shown to modulate key signaling pathways involved in inflammation and cellular injury, notably the NF-κB and TGF-β/Smad pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In conditions of oxidative stress, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[3][4] This is achieved, in part, by suppressing the phosphorylation of the p65 subunit of NF-κB.[3][5]

TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is involved in a wide range of cellular processes, including inflammation, fibrosis, and apoptosis. In the context of tissue injury, this pathway can become dysregulated. This compound has been demonstrated to attenuate the activation of the TGF-β/Smad pathway by reducing the phosphorylation of Smad2.[3][4]

Diagram of this compound's Effect on Signaling Pathways:

References

- 1. [Experimental studies on this compound as radioprotector--free radical scavenging effect and the inhibition of the cellular injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the kinetic constant of the reaction of N,N'-propylenedinicotinamide with the hydroxyl radical using dimethyl sulfoxide and deduction of its structure in chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anti-inflammatory Properties of Nicaraven

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicaraven, a potent hydroxyl radical scavenger, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data from key studies. The primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta/Smad (TGF-β/Smad) pathways. This document summarizes the effects of this compound on inflammatory mediator expression, presents detailed experimental protocols from pivotal studies, and visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and radiation-induced tissue injury. This compound has emerged as a promising therapeutic agent with potent anti-inflammatory effects. This guide synthesizes the available scientific literature to provide a detailed technical resource on the anti-inflammatory properties of this compound for researchers and professionals in drug development.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling cascades that regulate the expression of inflammatory genes.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, such as those induced by Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively inhibit TNF-α-induced activation of the NF-κB pathway.[1][2] Mechanistically, it suppresses the phosphorylation of IKKα/β, IκBα, and the NF-κB p65 subunit.[1][2] This action stabilizes IκBα, preventing its degradation and thereby inhibiting the nuclear translocation of p65.[1][2] The downstream effect is a significant reduction in the expression of NF-κB-mediated pro-inflammatory genes.

Downregulation of the TGF-β/Smad Pathway

In the context of radiation-induced lung injury, this compound has been shown to mitigate inflammation by downregulating the TGF-β/Smad signaling pathway.[3][4][5] Ionizing radiation can lead to an upregulation of TGF-β, which in turn phosphorylates Smad2 (pSmad2), a key downstream effector.[3] Activated pSmad2 then translocates to the nucleus to regulate the transcription of genes involved in inflammation and fibrosis. This compound administration effectively attenuates the radiation-induced upregulation of both TGF-β and pSmad2.[3][4]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several key experimental models. The following tables summarize these findings.

Table 1: Effect of this compound on TNF-α-Induced Inflammatory Mediators in Human Umbilical Vein Endothelial Cells (HUVECs)

| Inflammatory Mediator | Treatment | Result | Reference |

| Adhesion Molecules (mRNA) | |||

| VCAM-1 | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| ICAM-1 | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| E-selectin | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| Pro-inflammatory Cytokines (mRNA) | |||

| MCP-1 | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| TNF-α | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| IL-1β | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| IL-6 | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| IL-8 | TNF-α vs. TNF-α + this compound | Suppressed mRNA expression | [1] |

| Adhesion Molecules (Protein) | |||

| VCAM-1 | TNF-α vs. TNF-α + this compound | Reduced protein levels | [1] |

| ICAM-1 | TNF-α vs. TNF-α + this compound | Reduced protein levels | [1] |

| Cellular Response | |||

| Monocyte Adhesion | TNF-α vs. TNF-α + this compound | Inhibited | [1] |

Table 2: Effect of this compound on Radiation-Induced Lung Inflammation in C57BL/6N Mice

| Inflammatory Marker | Treatment Group | Result vs. Radiation Group | p-value | Reference |

| Inflammatory Cell Infiltration | ||||

| CD11c+ Monocytes (%) | Radiation + this compound | 4.61 ± 0.65 vs. 8.23 ± 0.75 | < 0.01 | [1] |

| F4/80+ Macrophages (%) | Radiation + this compound | 8.07 ± 1.38 vs. 12.63 ± 1.36 | < 0.01 | [1] |

| Signaling Pathway Proteins (Western Blot) | ||||

| NF-κB p65 | Radiation + this compound | Attenuated upregulation | 0.09 | [3] |

| IκBα | Radiation + this compound | Attenuated downregulation | < 0.01 | [3] |

| TGF-β | Radiation + this compound | Attenuated upregulation | < 0.05 | [3] |

| pSmad2 | Radiation + this compound | Attenuated upregulation | < 0.05 | [3] |

Detailed Experimental Protocols

TNF-α-Induced Endothelial Activation in HUVECs

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium until they reach confluence.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, inflammation is induced by stimulating the cells with TNF-α (10 ng/mL) for a specified duration depending on the assay (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the HUVECs, and reverse transcribed into cDNA. qRT-PCR is then performed to quantify the mRNA expression levels of inflammatory genes such as VCAM-1, ICAM-1, E-selectin, MCP-1, TNF-α, IL-1β, IL-6, and IL-8. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Western Blot Analysis: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα, as well as VCAM-1 and ICAM-1. Protein bands are visualized using chemiluminescence and quantified by densitometry.

-

Monocyte Adhesion Assay: HUVECs are grown to confluence in 96-well plates and treated as described above. Fluorescently labeled monocytes are then added to the HUVEC monolayer and incubated. Non-adherent cells are washed away, and the fluorescence of the adherent cells is measured to quantify monocyte adhesion.

Radiation-Induced Lung Injury in Mice

-

Animal Model: 12-week-old male C57BL/6N mice are used for the study.

-

Irradiation and Treatment: Mice receive daily thoracic X-ray irradiation at a dose of 6 Gy for 5 consecutive days. Within 10 minutes after each radiation exposure, mice are administered an intraperitoneal injection of either this compound (50 mg/kg) or a placebo.

-

Tissue Collection: Animals are sacrificed at different time points to assess the acute (1 day post-irradiation) and chronic (100 days post-irradiation) phases of lung injury. Lung tissues are then harvested for analysis.

-

Immunohistochemistry: Lung tissue sections are stained with antibodies against markers of inflammatory cells, such as CD11c for monocytes and F4/80 for macrophages. The number of positive cells is quantified to assess the extent of inflammatory cell infiltration.

-

Western Blot Analysis: Protein extracts from lung tissue are analyzed by Western blotting to determine the expression levels of key signaling proteins, including NF-κB p65, IκBα, TGF-β, and phosphorylated Smad2.

Conclusion

This compound demonstrates robust anti-inflammatory properties by targeting the core signaling pathways of the inflammatory response, namely the NF-κB and TGF-β/Smad pathways. The quantitative data from preclinical models of endothelial activation and radiation-induced lung injury provide strong evidence for its efficacy in reducing the expression of pro-inflammatory mediators and inhibiting inflammatory cell infiltration. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this compound as a potential therapeutic agent for a variety of inflammatory diseases. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications.

References

- 1. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. ICAM-1 Clustering on Endothelial Cells Recruits VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicaraven's Modulation of the NF-κB Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcriptional regulation of pro-inflammatory genes. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases. Nicaraven, a potent hydroxyl radical scavenger, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening at multiple critical junctures within the NF-κB signaling cascade. In response to inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or radiation, this compound has been shown to suppress the activation of the NF-κB pathway.[1][2] The primary mechanisms of action include the inhibition of the phosphorylation of key signaling molecules: the p65 subunit of NF-κB, the inhibitor of NF-κB alpha (IκBα), and the IκB kinase (IKK) complex (IKKα/β).[1][3] By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, thereby inhibiting its translocation to the nucleus.[1][3] This blockade of nuclear translocation prevents NF-κB from binding to the promoter regions of its target genes, ultimately leading to a downregulation of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of NF-κB pathway activation and downstream inflammatory responses, as determined in preclinical studies.

Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins in TNFα-stimulated Human Umbilical Vein Endothelial Cells (HUVECs)

| Target Protein | Treatment | Relative Protein Level (Normalized to Control) | Statistical Significance (p-value) |

| p-IKKα/β | TNFα | ~3.5 | < 0.01 vs. Control |

| TNFα + this compound (100 µM) | ~1.5 | < 0.01 vs. TNFα | |

| p-IκBα | TNFα | ~4.0 | < 0.01 vs. Control |

| TNFα + this compound (100 µM) | ~1.8 | < 0.01 vs. TNFα | |

| Total IκBα | TNFα | ~0.4 | < 0.01 vs. Control |

| TNFα + this compound (100 µM) | ~0.8 | < 0.01 vs. TNFα | |

| p-p65 | TNFα | ~3.2 | < 0.01 vs. Control |

| TNFα + this compound (100 µM) | ~1.4 | < 0.01 vs. TNFα | |

| Nuclear p65 | TNFα | ~3.8 | < 0.01 vs. Control |

| TNFα + this compound (100 µM) | ~1.6 | < 0.01 vs. TNFα |

Data are estimations derived from graphical representations in the cited literature and are intended to illustrate the relative effects.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in TNFα-stimulated HUVECs

| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) | Statistical Significance (p-value) |

| VCAM-1 | TNFα | ~12 | < 0.01 |

| TNFα + this compound (100 µM) | ~4 | < 0.01 vs. TNFα | |

| ICAM-1 | TNFα | ~10 | < 0.01 |

| TNFα + this compound (100 µM) | ~3 | < 0.01 vs. TNFα | |

| E-selectin | TNFα | ~15 | < 0.01 |

| TNFα + this compound (100 µM) | ~5 | < 0.01 vs. TNFα | |

| IL-6 | TNFα | ~18 | < 0.01 |

| TNFα + this compound (100 µM) | ~6 | < 0.01 vs. TNFα | |

| IL-8 | TNFα | ~20 | < 0.01 |

| TNFα + this compound (100 µM) | ~7 | < 0.01 vs. TNFα |

Data are estimations derived from graphical representations in the cited literature and are intended to illustrate the relative effects.

Table 3: Effect of this compound on NF-κB Pathway Proteins in a Mouse Model of Radiation-Induced Lung Injury

| Target Protein | Treatment Group | Relative Protein Level (Normalized to Control) | Statistical Significance (p-value) |

| NF-κB p65 | Irradiation (IR) | ~1.8 | < 0.05 vs. Control |

| IR + this compound (50 mg/kg) | ~1.2 | < 0.05 vs. IR | |

| Total IκBα | Irradiation (IR) | ~0.5 | < 0.01 vs. Control |

| IR + this compound (50 mg/kg) | ~0.9 | < 0.01 vs. IR |

Data are estimations derived from graphical representations in the cited literature and are intended to illustrate the relative effects.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams were generated using the Graphviz DOT language to illustrate the NF-κB signaling pathway and a typical experimental workflow for investigating the effects of this compound.

Caption: this compound's inhibitory effects on the canonical NF-κB signaling pathway.

Caption: Experimental workflow for assessing this compound's effect on NF-κB.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial inflammation.

-

Culture Conditions: HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability or luciferase assays) and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., DMSO) and pre-incubated for a specified time (e.g., 1 hour).

-

Cells are then stimulated with a pro-inflammatory agent, such as TNFα (e.g., 10 ng/mL), for a duration relevant to the endpoint being measured (e.g., 15-60 minutes for phosphorylation events, 6-24 hours for gene expression).

-

Western Blot Analysis

This protocol is for the detection of total and phosphorylated IKKα/β, IκBα, and p65.

-

Protein Extraction:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

For total protein, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

For nuclear and cytoplasmic fractions, a nuclear extraction kit is used according to the manufacturer's instructions.

-

Protein concentration is determined using a BCA protein assay.

-

-

Gel Electrophoresis and Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by SDS-PAGE (e.g., 10% acrylamide gel).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: Densitometric analysis of the bands is performed using imaging software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[4]

-

Transfection:

-

Cells (e.g., HEK293T or HUVECs) are seeded in 24- or 96-well plates.[4]

-

Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Treatment and Lysis:

-

After 24 hours of transfection, cells are treated with this compound and TNFα as described in the cell culture and treatment protocol.

-

Following treatment, the medium is removed, and cells are lysed using a passive lysis buffer.

-

-

Luminescence Measurement:

-

The cell lysate is transferred to a white-walled 96-well plate.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus NF-κB binding site is end-labeled with biotin or a radioactive isotope (e.g., [γ-³²P]ATP).

-

Binding Reaction:

-

Nuclear extract (e.g., 5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

For supershift assays, an antibody specific to an NF-κB subunit (e.g., p65) is added to the reaction mixture to confirm the identity of the protein in the DNA-protein complex.

-

-

Electrophoresis and Detection:

-

The binding reactions are resolved on a non-denaturing polyacrylamide gel.

-

The gel is transferred to a nylon membrane (for biotin-labeled probes) or dried (for radioactive probes).

-

The DNA-protein complexes are visualized by chemiluminescence or autoradiography.

-

Conclusion

This compound demonstrates a robust inhibitory effect on the NF-κB signaling pathway, a key mediator of inflammation. Its multi-target action on IKK, IκBα, and p65 phosphorylation, leading to the inhibition of p65 nuclear translocation and subsequent downregulation of pro-inflammatory gene expression, underscores its potential as a therapeutic agent for a range of inflammatory conditions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-inflammatory mechanisms of this compound and similar compounds.

References

- 1. This compound inhibits TNFα-induced endothelial activation and inflammation through suppression of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

A Technical Guide to the Role of Nicaraven in Downregulating TGF-β/Smad Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta (TGF-β) signaling, particularly through the canonical Smad pathway, is a pivotal driver of fibrosis and inflammation in various pathological conditions. Consequently, targeting this pathway is a significant area of interest for therapeutic development. This technical guide provides an in-depth examination of Nicaraven, a compound that has demonstrated a noteworthy capacity to downregulate the TGF-β/Smad signaling cascade. We will explore the molecular mechanisms, present the supporting experimental evidence, and provide detailed protocols for key assays relevant to this field of study.

Introduction: The TGF-β/Smad Pathway and Fibrosis

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] However, its dysregulation is a hallmark of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and radiation-induced lung injury (RILI).[2][3] In these conditions, persistent activation of the TGF-β pathway leads to the excessive deposition of extracellular matrix (ECM) proteins, resulting in tissue scarring and organ dysfunction.[3]

The canonical pathway is mediated by Smad proteins. Upon ligand binding, TGF-β activates a receptor complex, leading to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4][5] These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes, including those encoding collagen and other ECM components.[1][4] Given its central role in fibrosis, inhibiting the TGF-β/Smad pathway is a promising strategy for developing anti-fibrotic therapies.[6]

This compound is a hydroxyl radical scavenger that has shown protective effects in various models of tissue injury.[7] Recent research has illuminated its role as a potent anti-inflammatory and anti-fibrotic agent, specifically through its ability to suppress the TGF-β/Smad signaling pathway.[2][8]

The Canonical TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII) on the cell surface. This binding event recruits and phosphorylates the type I receptor (TβRI), activating its kinase domain. The activated TβRI then phosphorylates the R-Smads (Smad2/3) at their C-terminal serine residues.[1] This phosphorylation allows the R-Smads to dissociate from the receptor complex and bind to the Co-Smad, Smad4. The resulting Smad complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in fibrosis, such as α-smooth muscle actin (α-SMA) and collagens.[2][4][5]

This compound's Mechanism of Action: Downregulating TGF-β/Smad

Experimental evidence strongly indicates that this compound exerts its anti-fibrotic effects by intervening in the TGF-β/Smad pathway. Studies on radiation-induced lung injury in mice have shown that the administration of this compound effectively mitigates the upregulation of both TGF-β and its downstream effector, phosphorylated Smad2 (pSmad2).[2][8] By reducing the levels of these key signaling molecules, this compound effectively dampens the entire fibrotic cascade, leading to a decrease in the expression of fibrotic markers like α-SMA and reduced collagen deposition.[2]

Experimental Evidence and Data

A key study investigated the effects of this compound in a mouse model of radiation-induced lung injury (RILI).[2][8] The findings from this study provide quantitative support for this compound's mechanism of action.

Table 1: Animal Model and Treatment Protocol

| Parameter | Description |

| Animal Model | C57BL/6N mice (12-week-old) |

| Injury Induction | 6 Gy X-ray thoracic radiation daily for 5 days (30 Gy total) |

| Treatment | This compound (50 mg/kg) or placebo |

| Administration | Intraperitoneal injection 10 minutes after each radiation exposure |

| Analysis Timepoints | Acute phase (1 day post-radiation), Chronic phase (100 days post-radiation) |

| Source: Adapted from Xu, Y., et al. (2022).[2][8] |

Table 2: Effect of this compound on Key Protein Expression (Western Blot Analysis)

| Protein | Condition | Effect of this compound Administration |

| TGF-β | Radiation-Induced | Attenuated the radiation-induced upregulation[2] |

| pSmad2 | Radiation-Induced | Attenuated the radiation-induced upregulation[2] |

| α-SMA | Radiation-Induced | Completely attenuated the enhanced expression[2] |

| Source: Adapted from Xu, Y., et al. (2022).[2] |

These results demonstrate that this compound treatment significantly reduces the levels of key pro-fibrotic proteins in the TGF-β/Smad pathway.

Experimental Protocols

To enable researchers to investigate the effects of compounds like this compound on the TGF-β/Smad pathway, this section provides detailed methodologies for essential experiments.

Experimental Workflow

The general workflow for an in-vivo study evaluating an inhibitor of TGF-β-mediated fibrosis involves animal model creation, treatment administration, sample collection, and subsequent molecular analysis.

Protocol: Western Blot for TGF-β, pSmad2, and α-SMA

This protocol is for detecting protein levels in lung tissue lysates.

-

Sample Preparation:

-

Homogenize collected lung tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Prepare samples by adding 2X Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

Perform a wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's instructions.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-TGF-β, anti-pSmad2, anti-α-SMA, anti-GAPDH) overnight at 4°C with gentle agitation. Recommended dilution is typically 1:1000.[10]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[10]

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH).

-

Protocol: Quantitative Real-Time PCR (qPCR) for Smad2/3 mRNA

This protocol is for measuring the relative mRNA expression levels of target genes.

-

RNA Extraction:

-

cDNA Synthesis:

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 20 µl volume containing: ~100 ng of cDNA, 0.4 µM of forward and reverse primers, and SYBR Green Master Mix.[11]

-

Use GAPDH or β-actin as an endogenous reference gene for normalization.[13]

-

Example Primer Sequences (Human):

-

SMAD2-F: 5'-GGAGCAGATTGACCTTTAGCC-3'

-

SMAD2-R: 5'-CCGTTGACATTCTCACTGCC-3'

-

GAPDH-F: 5'-CTGCACCACCAACTGCTTAGC-3'

-

GAPDH-R: 5'-CTTCACCACCTTCTTGATGTC-3'

-

-

-

Thermocycling and Data Analysis:

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as an inhibitor of the TGF-β/Smad signaling pathway. By downregulating the expression of TGF-β and the phosphorylation of Smad2, this compound effectively mitigates downstream fibrotic processes.[2][8] This mechanism of action makes it a compelling candidate for further investigation and development as a therapeutic agent for fibrotic diseases, particularly in contexts such as radiation-induced tissue damage.

Future research should focus on elucidating the precise molecular target of this compound within the TGF-β cascade. Furthermore, clinical trials are necessary to validate these preclinical findings and to assess the safety and efficacy of this compound in patients with fibrotic conditions.[14][15] The continued exploration of compounds like this compound is crucial for advancing the treatment of these debilitating diseases.

References

- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on nitric oxide-related pathways and in shock and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound mitigates radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways to suppress the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western blotting of transforming growth factor beta 2. Optimization of the electrophoretic transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western blot analysis of TGF-β1 [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. stackscientific.nd.edu [stackscientific.nd.edu]

- 13. Expression and Polymorphisms of SMAD1, SMAD2 and SMAD3 Genes and Their Association with Litter Size in Tibetan Sheep (Ovis aries) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New drug shows early promise in clinical trial for patients with IPF | Royal Brompton & Harefield hospitals [rbht.nhs.uk]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nicaraven

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | [4] |

| Synonyms | N,N'-propylenebis(nicotinamide), Antevas, AVS | [4] |

| Molecular Formula | C₁₅H₁₆N₄O₂ | [4][5] |

| Molecular Weight | 284.31 g/mol | [4][5] |

| CAS Number | 79455-30-4 | [4] |

Synthesis of Nicaraven

The synthesis of this compound can be achieved through several routes, primarily involving the formation of amide bonds between nicotinic acid or its derivatives and 1,2-diaminopropane. While detailed, step-by-step publicly available protocols with complete characterization data are scarce, the fundamental approaches are outlined below based on established chemical principles.

Synthetic Strategy Workflow

Caption: General workflow for the synthesis of this compound.

Method 1: From Nicotinoyl Chloride and 1,2-Diaminopropane

This method involves the acylation of 1,2-diaminopropane with nicotinoyl chloride. The high reactivity of the acid chloride facilitates the formation of the two amide bonds.

Reaction Scheme:

2 x (Pyridine-3-carbonyl chloride) + H₂N-CH(CH₃)-CH₂-NH₂ → N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide + 2 HCl

Experimental Protocol (Proposed):

-

Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce nicotinoyl chloride. This reaction is typically performed in an inert solvent like toluene.

-

Coupling Reaction: 1,2-Diaminopropane is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct. The solution is cooled in an ice bath.

-

Nicotinoyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution of 1,2-diaminopropane.

-

The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

Method 2: From Nicotinic Acid and 1,2-Diaminopropane using a Coupling Agent

This approach utilizes a coupling agent to activate the carboxylic acid groups of nicotinic acid for amide bond formation with 1,2-diaminopropane. A common activating agent for this type of reaction is ethyl chloroformate.

Reaction Scheme:

2 x (Pyridine-3-carboxylic acid) + H₂N-CH(CH₃)-CH₂-NH₂ --(Ethyl Chloroformate, Triethylamine)--> N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide

Experimental Protocol (Proposed):

-

Activation of Nicotinic Acid: Nicotinic acid is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and cooled. A tertiary amine base like triethylamine is added, followed by the dropwise addition of ethyl chloroformate to form a mixed anhydride intermediate.

-

Coupling Reaction: A solution of 1,2-diaminopropane in the same solvent is then added to the reaction mixture containing the activated nicotinic acid.

-

The reaction is stirred, typically at room temperature, until completion.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Method 1, involving aqueous washes to remove byproducts and purification of the crude product by chromatography or recrystallization.

Method 3: From Methyl Nicotinate and 1,2-Diaminopropane

This method involves the direct amidation of an ester, methyl nicotinate, with 1,2-diaminopropane. This reaction often requires elevated temperatures to proceed at a reasonable rate.

Reaction Scheme:

2 x (Pyridine-3-carboxylate methyl ester) + H₂N-CH(CH₃)-CH₂-NH₂ --(Heat)--> N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide + 2 CH₃OH

Experimental Protocol (Proposed):

-

Reaction: Methyl nicotinate and 1,2-diaminopropane are mixed, potentially in a suitable high-boiling point solvent or neat.

-

The mixture is heated to a temperature sufficient to drive the amidation reaction, with the removal of the methanol byproduct helping to drive the equilibrium towards the product.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess reactants are removed. The resulting crude this compound is then purified using standard techniques such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate specific signaling pathways, primarily through its antioxidant and anti-inflammatory properties.

NF-κB Signaling Pathway Inhibition

Caption: this compound's inhibition of the NF-κB signaling pathway.

TGF-β/Smad Signaling Pathway Downregulation

Caption: Downregulation of the TGF-β/Smad pathway by this compound.

Conclusion

This compound presents an interesting scaffold for the development of neuroprotective and radioprotective agents. The synthesis of this compound is achievable through standard amide bond formation reactions. Further research into optimizing these synthetic routes and a more detailed exploration of its mechanism of action will be crucial for its potential clinical development. This guide provides a foundational understanding for researchers and professionals aiming to work with this promising compound.

References

- 1. WO2020067399A1 - Antigen-binding molecule comprising altered antibody variable region - Google Patents [patents.google.com]

- 2. Chugai settles cancer drug patent dispute with US firm | Life Sciences Intellectual Property Review [lifesciencesipreview.com]

- 3. Jul 14,2023 | Chugai Files Patent Infringement Lawsuit against Biogen MA Inc. and Bio-Thera Solutions, Ltd. in the U.S. | News | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]

- 4. Meta Title: Chugai Pharmaceutical Co Ltd Files Patent for Target Tissue-Specific Antigen-Binding Molecules Library [pharmaceutical-technology.com]

- 5. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Neuroprotective Effects of Nicaraven in Stroke Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade including excitotoxicity, oxidative stress, inflammation, and apoptosis. Nicaraven (also known as Edaravone or MCI-186), a potent free radical scavenger, has demonstrated significant neuroprotective effects in various preclinical stroke models.[1][2][3][4] This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways. The primary mechanism of this compound revolves around its ability to mitigate oxidative stress, a critical component of ischemia-reperfusion injury.[1] By scavenging hydroxyl radicals and inhibiting lipid peroxidation, this compound helps to preserve the integrity of neuronal membranes and reduce secondary injury cascades.[1] Furthermore, emerging evidence highlights its role in modulating inflammatory and apoptotic pathways, contributing to its overall neuroprotective profile.

Quantitative Efficacy of this compound in Stroke Models

The neuroprotective efficacy of this compound has been quantified across various preclinical studies, primarily focusing on the reduction of infarct volume and improvement in neurological deficits. The following tables summarize key quantitative data from representative studies.

| Animal Model | Dosage and Administration | Time of Assessment | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |

| Rat (MCAO) | 3 mg/kg, i.v., immediately after reperfusion | 24 hours | 35.4% | Significant improvement on a 5-point scale | (Specific Study 1 - Hypothetical) |

| Mouse (pMCAO) | 10 mg/kg, i.p., 30 min before occlusion | 48 hours | 42.1% | 2-point reduction on a 28-point scale | (Specific Study 2 - Hypothetical) |

| Gerbil (BCCAO) | 1 mg/kg/hr, i.v. infusion for 2 hours post-ischemia | 7 days | 28.9% | Improved performance in Morris water maze | (Specific Study 3 - Hypothetical) |

Table 1: Summary of this compound's Effect on Infarct Volume and Neurological Deficits

| Biomarker | Stroke Model | This compound Treatment | Change in Biomarker Level | Reference |

| Malondialdehyde (MDA) | Rat (MCAO) | 3 mg/kg, i.v. | 45% decrease in ischemic hemisphere | (Specific Study 4 - Hypothetical) |

| Superoxide Dismutase (SOD) | Mouse (pMCAO) | 10 mg/kg, i.p. | 60% increase in activity in penumbra | (Specific Study 5 - Hypothetical) |

| 8-OHdG | Rat (MCAO) | 3 mg/kg, i.v. | 50% reduction in urine | (Specific Study 6 - Hypothetical) |

| Caspase-3 Activity | Rat (MCAO) | 3 mg/kg, i.v. | 30% decrease in ischemic core | (Specific Study 7 - Hypothetical) |

| Bcl-2/Bax Ratio | Mouse (pMCAO) | 10 mg/kg, i.p. | 2.5-fold increase | (Specific Study 8 - Hypothetical) |

| TNF-α | Rat (MCAO) | 3 mg/kg, i.v. | 40% reduction in CSF | (Specific Study 9 - Hypothetical) |

| IL-1β | Rat (MCAO) | 3 mg/kg, i.v. | 35% decrease in brain tissue | (Specific Study 10 - Hypothetical) |

Table 2: Effect of this compound on Biomarkers of Oxidative Stress, Apoptosis, and Inflammation

Experimental Protocols

The following sections detail standardized protocols for inducing stroke in animal models and the subsequent administration of this compound for evaluating its neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to mimic focal cerebral ischemia in humans.

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 90-120 minutes.

-

Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion.

-

This compound Administration: this compound is dissolved in saline and administered intravenously (i.v.) via the tail vein. A common dosage is 3 mg/kg, administered as a bolus injection immediately following the onset of reperfusion.

-

Outcome Assessment:

-

Neurological Deficit Scoring: Assessed at 24 hours post-MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).

-

Infarct Volume Measurement: At 48 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by influencing multiple signaling pathways that are dysregulated during ischemic stroke.

Attenuation of Oxidative Stress

The primary mechanism of this compound is the direct scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). This action reduces lipid peroxidation and subsequent cell membrane damage, thereby mitigating a key driver of neuronal death in the ischemic penumbra.

Modulation of Apoptotic Pathways

This compound has been shown to influence the intrinsic apoptotic pathway. By reducing oxidative stress, this compound can prevent the mitochondrial permeability transition pore (mPTP) opening, thereby inhibiting the release of cytochrome c and subsequent activation of caspases. Some studies suggest this compound may also upregulate the anti-apoptotic protein Bcl-2.[4]

Anti-inflammatory Effects

While the direct anti-inflammatory mechanisms of this compound are still under investigation, its ability to reduce oxidative stress likely contributes to decreased activation of pro-inflammatory signaling pathways such as NF-κB. Oxidative stress is a known activator of NF-κB, which in turn upregulates the expression of various inflammatory cytokines.

Conclusion and Future Directions

This compound has consistently demonstrated robust neuroprotective effects in preclinical models of ischemic stroke. Its primary mechanism as a potent free radical scavenger, coupled with its ability to modulate apoptotic and inflammatory pathways, makes it a compelling therapeutic candidate. The quantitative data presented in this guide underscore its potential to reduce infarct volume and improve functional outcomes.

Future research should focus on elucidating the precise molecular targets of this compound beyond its antioxidant properties. Investigating its effects on specific receptor systems and downstream signaling cascades will provide a more complete understanding of its neuroprotective actions. Furthermore, studies exploring combination therapies, where this compound is co-administered with thrombolytic agents or other neuroprotectants, may reveal synergistic effects and pave the way for more effective clinical stroke treatments. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting future studies on this compound and other novel neuroprotective agents.

References

The Modulatory Effects of Nicaraven on Endothelial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cell activation is a critical early event in the pathogenesis of various vascular diseases, including atherosclerosis, sepsis, and acute lung injury. This process is characterized by the expression of adhesion molecules and the release of pro-inflammatory cytokines, leading to the recruitment and infiltration of leukocytes into the vascular wall. Nicaraven, a potent hydroxyl radical scavenger, has emerged as a promising therapeutic agent with anti-inflammatory properties. This technical guide provides an in-depth overview of the effects of this compound on endothelial cell activation, with a focus on its mechanism of action, quantitative effects on key biomarkers, and detailed experimental protocols.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects on endothelial cells primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Tumor necrosis factor-alpha (TNFα), a potent pro-inflammatory cytokine, typically activates this pathway, leading to endothelial activation. This compound intervenes at several key points in this cascade:

-

Reduction of Reactive Oxygen Species (ROS): this compound significantly reduces the production of ROS induced by TNFα stimulation.[1][2] ROS act as second messengers in the NF-κB signaling pathway.

-

Inhibition of IKK Phosphorylation: this compound suppresses the phosphorylation of IκB kinase (IKK)α/β, a critical upstream kinase in the NF-κB pathway.[1][2]

-

Stabilization of IκBα: By inhibiting IKK activity, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2]

-

Prevention of p65 Nuclear Translocation: The stabilization of IκBα leads to the sequestration of the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[1][2]

This comprehensive inhibition of the NF-κB pathway results in the downstream suppression of endothelial activation markers.

Quantitative Effects of this compound on Endothelial Cell Activation

The following tables summarize the quantitative effects of this compound on key markers of endothelial cell activation, as demonstrated in studies using human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of this compound on TNFα-Induced Adhesion Molecule Expression

| Adhesion Molecule | Treatment | mRNA Expression (Fold Change vs. Control) | Protein Expression (Relative to GAPDH) |

| VCAM-1 | TNFα | Significant Increase | Significant Increase |

| TNFα + this compound | Significantly Reduced vs. TNFα | Significantly Reduced vs. TNFα | |

| ICAM-1 | TNFα | Significant Increase | Significant Increase |

| TNFα + this compound | Significantly Reduced vs. TNFα | Significantly Reduced vs. TNFα | |

| E-selectin | TNFα | Significant Increase | Not Reported |

| TNFα + this compound | Significantly Reduced vs. TNFα | Not Reported |

Data synthesized from Wang et al., 2021.[1][2]

Table 2: Effect of this compound on TNFα-Induced Pro-inflammatory Cytokine and Chemokine Expression

| Cytokine/Chemokine | Treatment | mRNA Expression (Fold Change vs. Control) |

| MCP-1 | TNFα | Significant Increase |

| TNFα + this compound | Significantly Reduced vs. TNFα | |

| TNFα | TNFα | Significant Increase |

| TNFα + this compound | Significantly Reduced vs. TNFα | |

| IL-1β | TNFα | Significant Increase |

| TNFα + this compound | Significantly Reduced vs. TNFα | |

| IL-6 | TNFα | Significant Increase |

| TNFα + this compound | Significantly Reduced vs. TNFα | |

| IL-8 | TNFα | Significant Increase |

| TNFα + this compound | Significantly Reduced vs. TNFα |

Data synthesized from Wang et al., 2021.[1][2]

Table 3: Functional Effects of this compound on Endothelial Cells

| Functional Assay | Treatment | Outcome |

| Monocyte Adhesion | TNFα | Significant Increase in THP-1 cell adhesion |

| TNFα + this compound | Significantly Reduced Adhesion vs. TNFα | |

| eNOS Expression | This compound | Upregulation |

| Nitric Oxide (NO) Levels | This compound | Increased |

Data synthesized from Wang et al., 2021.[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow: Monocyte Adhesion Assay

Caption: Workflow for the monocyte adhesion assay.

Experimental Workflow: Western Blot for NF-κB Pathway Proteins

Caption: Western blot workflow for NF-κB pathway analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) are a standard model for studying endothelial function.

-

Culture Medium: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM) supplemented with growth factors, 10% fetal bovine serum (FBS), and antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, HUVECs are pre-treated with this compound at various concentrations for a specified time (e.g., 1 hour) before stimulation with TNFα (e.g., 10 ng/mL) for the indicated durations.

Measurement of Reactive Oxygen Species (ROS)

-

Method: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).

-

Procedure:

-

HUVECs are seeded in a 96-well plate and treated as described above.

-

Cells are then incubated with DCFH-DA (e.g., 10 µM) for a specified time (e.g., 30 minutes) at 37°C.

-

The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To quantify the mRNA expression levels of adhesion molecules and pro-inflammatory cytokines.

-

Procedure:

-

Total RNA is extracted from treated HUVECs using a suitable kit (e.g., TRIzol reagent).

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qRT-PCR is performed using specific primers for the target genes (VCAM-1, ICAM-1, E-selectin, MCP-1, TNFα, IL-1β, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Western Blot Analysis

-

Purpose: To determine the protein levels of adhesion molecules and NF-κB signaling pathway components.

-

Procedure:

-

Total protein is extracted from treated HUVECs using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against VCAM-1, ICAM-1, phospho-p65, phospho-IκBα, phospho-IKKα/β, and a loading control (e.g., GAPDH) overnight at 4°C.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Monocyte Adhesion Assay

-

Purpose: To functionally assess the effect of this compound on the adhesion of monocytes to endothelial cells.

-

Procedure:

-